molecular formula C25H22N2O4 B11011901 4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid

4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B11011901
M. Wt: 414.5 g/mol
InChI Key: YJMJPYBUCYRRJE-UHFFFAOYSA-N
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Description

4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an indole structure through an acetylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. The benzyloxy group is introduced via a nucleophilic substitution reaction, followed by acetylation of the indole nitrogen. The final step involves the coupling of the acetylated indole with 4-(aminomethyl)benzoic acid under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its indole structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: A simpler analog without the indole structure.

    6-(Benzyloxy)-1H-indole: Lacks the benzoic acid moiety.

    N-Acetyl-4-(aminomethyl)benzoic acid: Similar but without the indole structure.

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

4-[[[2-(6-phenylmethoxyindol-1-yl)acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C25H22N2O4/c28-24(26-15-18-6-8-21(9-7-18)25(29)30)16-27-13-12-20-10-11-22(14-23(20)27)31-17-19-4-2-1-3-5-19/h1-14H,15-17H2,(H,26,28)(H,29,30)

InChI Key

YJMJPYBUCYRRJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NCC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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